{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol
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Overview
Description
{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol is a chemical compound with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol . This compound is characterized by the presence of an imidazo-thiazole ring system, which is substituted with a methoxy group at the 6-position and a hydroxymethyl group at the 5-position. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the imidazo-thiazole ring system .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo-thiazole derivatives.
Scientific Research Applications
{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of {6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The imidazo-thiazole ring system is known to interact with nucleophilic sites on proteins, thereby modulating their activity. Additionally, the methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol: Similar structure but with a methyl group instead of a methoxy group.
{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methanol: Similar structure but with a chloro group instead of a methoxy group.
{6-Hydroxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C7H8N2O2S |
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Molecular Weight |
184.22 g/mol |
IUPAC Name |
(6-methoxyimidazo[2,1-b][1,3]thiazol-5-yl)methanol |
InChI |
InChI=1S/C7H8N2O2S/c1-11-6-5(4-10)9-2-3-12-7(9)8-6/h2-3,10H,4H2,1H3 |
InChI Key |
KAFZURQKDNMDPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N2C=CSC2=N1)CO |
Origin of Product |
United States |
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